CID 156588546 is a chemical compound of significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex molecular structure and reactivity, making it a subject of ongoing research in chemistry, biology, and medicine. The compound's identification number, "CID 156588546," is part of the PubChem database, which provides detailed information about its chemical properties, synthesis methods, and biological activities.
The compound is primarily sourced from chemical suppliers that specialize in research chemicals. It can be synthesized through specific routes that involve various reagents and reaction conditions. The information regarding the synthesis and properties of CID 156588546 can be found on platforms like BenchChem, which provide detailed descriptions of chemical entities.
CID 156588546 falls under the category of organic compounds. Its classification is determined by its molecular structure, functional groups, and reactivity patterns. It is essential for researchers to understand its classification to predict its behavior in different chemical environments.
The synthesis of CID 156588546 typically involves several key steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction leads to the formation of an intermediate product, which can then be further processed to yield the final compound.
CID 156588546 has a complex molecular structure that can be represented using various chemical notation systems.
Property | Data |
---|---|
Molecular Formula | C22H20Cl2N7O |
Molecular Weight | 469.3 g/mol |
InChI | InChI=1S/C22H19ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,24H,1,4,11,14H2;1H |
InChI Key | JQNPUBHQWBUABK-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl |
The structural data indicates that CID 156588546 contains multiple functional groups that contribute to its reactivity and potential applications in scientific research.
CID 156588546 can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance:
The mechanism by which CID 156588546 exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. This interaction leads to a cascade of biochemical events that can influence various biological processes. Understanding the exact pathways is crucial for exploring its potential therapeutic applications.
CID 156588546 exhibits distinctive physical properties that are critical for its application in scientific research:
Key chemical properties include:
CID 156588546 has a wide range of applications across various scientific domains:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1